molecular formula C22H23N3O4 B2990942 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 902036-28-6

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B2990942
CAS No.: 902036-28-6
M. Wt: 393.443
InChI Key: NDPYHEXUIJTPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenol ring at position 4, further modified with a (2-methylallyl)oxy group. The 3,4-dimethoxyphenyl and (2-methylallyl)oxy substituents are critical to its interactions with biological targets, as seen in structurally related compounds .

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-13(2)12-29-15-6-7-16(18(26)10-15)21-17(11-24-22(23)25-21)14-5-8-19(27-3)20(9-14)28-4/h5-11,26H,1,12H2,2-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYHEXUIJTPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol , also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C22H23N3O4
  • Molecular Weight : 393.443 g/mol
  • CAS Number : 902036-28-6

Structural Characteristics

The compound features a pyrimidine core substituted with an amino group and a dimethoxyphenyl moiety, along with an allyloxy phenolic group. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular mechanisms remain to be fully elucidated but are believed to involve:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors, influencing downstream signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrimidines often exhibit significant cytotoxicity against various cancer cell lines. For example:

  • A study demonstrated that similar pyrimidine compounds showed selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells, suggesting potential therapeutic applications for the compound in oncology .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. Key findings include:

CompoundCell LineEC50 (µM)Selectivity Index
4-amino-5-oxo-pyrido[2,3-d]pyrimidineHTB-810.7328
4-amino-5-oxo-pyrido[2,3-d]pyrimidineB160.06 - 0.08-

These results highlight the potential of pyrimidine derivatives in targeting cancer cells selectively while sparing normal cells .

Study on Thieno[2,3-d]pyrimidines

Research involving thieno[2,3-d]pyrimidine derivatives has shown promising results in inhibiting tumor cell activity. A study reported that synthesized compounds exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent anti-cancer properties . Although not directly studying our target compound, these findings suggest that similar structural motifs may yield comparable biological effects.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of the compound. Preliminary investigations into related pyrimidine derivatives have shown promise in animal models for inhibiting tumor growth and metastasis, warranting further exploration into the pharmacodynamics and pharmacokinetics of our compound.

Scientific Research Applications

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, a pyrimidine derivative, is a research compound with potential biological activities, drawing interest in medicinal chemistry.

Structural and Chemical Properties

  • Molecular Formula: C22H23N3O4C_{22}H_{23}N_{3}O_{4}
  • Molecular Weight: 393.443 g/mol
  • CAS Number: 902036-28-6
  • IUPAC Name: 2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
  • InChI: InChI=1S/C22H23N3O4/c1-13(2)12-29-15-6-7-16(18(26)10-15)21-17(11-24-22(23)25-21)14-5-8-19(27-3)20(9-14)28-4/h5-11,26H,1,12H2,2-4H3,(H2,23,24,25)
  • InChI Key: NDPYHEXUIJTPPK-UHFFFAOYSA-N
  • Canonical SMILES: CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O

The biological activity of this compound is attributed to its interactions with enzymes and receptors, which can modulate their activity. While the exact mechanisms are not fully understood, they are believed to involve the inhibition of enzyme activity and receptor binding. Research indicates that pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines.

Anticancer Activity

  • Pyrimidine derivatives have shown selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells.
  • Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells.

Cytotoxicity Studies

CompoundCell LineEC50 (µM)Selectivity Index
4-amino-5-oxo-pyrido[2,3-d]pyrimidineHTB-810.7328
4-amino-5-oxo-pyrido[2,3-d]pyrimidineB160.06 - 0.08-

In Vivo Studies

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, biological activities, and mechanisms of action.

Antiviral Diaryl Pyrimidines
Compound Name Structure Features Biological Activity Key Findings References
Target Compound 3,4-dimethoxyphenyl; (2-methylallyl)oxy Hypothesized antiviral activity Structural similarity to AP-3-OMe-Ph suggests potential hACE2-S binding
AP-3-OMe-Ph 3-methoxyphenyl; phenol hACE2-S complex inhibition Low binding free energy (-8.9 kcal/mol); in silico efficacy against SARS-CoV-2
AP-4-Me-Ph p-tolyl; phenol hACE2-S complex inhibition Moderate binding affinity; less potent than AP-NP

Key Insights :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity compared to AP-3-OMe-Ph (3-methoxy only) due to increased electron-donating effects and steric interactions .
Anticancer Tubulin-Targeting Agents

Pyrimidine and pyrazole derivatives with 3,4-dimethoxy groups demonstrate tubulin depolymerization and antiproliferative effects.

Compound Name Structure Features Biological Activity IC50/EC50 Mechanism References
Target Compound Pyrimidine core; 3,4-dimethoxyphenyl Hypothesized anticancer activity N/A Structural similarity to PPMP
PPMP Pyrazole core; 3,4-dimethoxyphenyl Tubulin depolymerization Effective in PDX models Induces G2/M arrest, apoptosis in esophageal cancer
Compound 97 Indol-5-yl substitution Tubulin polymerization inhibition 0.79 μM 3.39-fold more potent than colchicine

Key Insights :

  • 3,4-Dimethoxy groups are critical for hydrophobic interactions with the colchicine-binding site, as seen in both PPMP and Compound 97 .
Enzyme Inhibitors and Antioxidants

Methoxy-substituted compounds exhibit enzyme modulation and antioxidant properties.

Compound Name Structure Features Biological Activity Activity (%) Mechanism References
Target Compound 3,4-dimethoxyphenyl; phenol derivative Hypothesized ACE/tyrosinase inhibition N/A Similarity to curcumin analogs
Curcumin analog 3e 3,4-dimethoxybenzylidene Antioxidant, ACE inhibition 61.9% (vs. 64.3% indomethacin) Free radical scavenging
2e (curcumin analog) 3,4-dimethoxybenzylidene Tyrosinase inhibition Strong activity Competitive inhibition

Key Insights :

  • The 3,4-dimethoxy groups in the target compound may enhance antioxidant capacity and enzyme inhibition, as demonstrated by curcumin analogs .
  • The (2-methylallyl)oxy group could reduce cytotoxicity compared to simpler phenolic derivatives, improving therapeutic safety .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?

The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 3,4-dimethoxyphenyl group. Key intermediates include halogenated pyrimidine precursors and protected phenol derivatives. Post-synthesis, purification via column chromatography (hexane/acetone gradients) ensures high purity. Yield optimization often requires adjusting reaction temperatures (e.g., 100°C for 3 hours) and stoichiometric ratios of boronic acid derivatives .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ ~3.8 ppm).
  • HRMS : Validates molecular weight (e.g., m/z 461.441 for C23H22F3N3O4).
  • X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. How is purity assessed post-synthesis?

Purity (>95%) is confirmed via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis (C, H, N within ±0.4% of theoretical values). TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative checks .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives be resolved?

Contradictions arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate with X-ray structures to confirm substituent orientations (e.g., methoxy vs. methylallyloxy groups). For example, intramolecular hydrogen bonds (N–H⋯N) stabilize specific tautomers, altering chemical shifts .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking : Screens binding affinity to targets (e.g., enzymes with hydrophobic pockets accommodating dimethoxyphenyl groups).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50 values .

Q. How do pyrimidine-ring substituents influence pharmacokinetics?

  • 3,4-Dimethoxyphenyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability.
  • Methylallyloxy group : Introduces metabolic liability (CYP450-mediated oxidation).
  • Amino group : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding sites). In vitro assays (e.g., microsomal stability tests) quantify metabolic half-life, guiding lead optimization .

Methodological Considerations

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst screening : Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos) improves cross-coupling efficiency.
  • Solvent selection : 2-MeTHF enhances solubility of aromatic intermediates vs. DMF.
  • Temperature control : Stepwise heating (23°C → 100°C) prevents premature decomposition .

Q. How are crystallographic data interpreted to resolve structural ambiguities?

X-ray structures reveal non-covalent interactions (e.g., C–H⋯π bonds) and torsional strains (e.g., 86.1° twist in (4-methoxyphenyl)aminomethyl groups). Software like Mercury (CCDC) visualizes packing motifs, while SHELX refines thermal displacement parameters .

Data Contradiction Analysis

Q. How should conflicting bioactivity data across studies be addressed?

  • Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth).
  • Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups altering potency by 10-fold).
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC50 < 1 µM in kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.